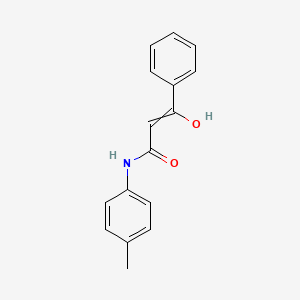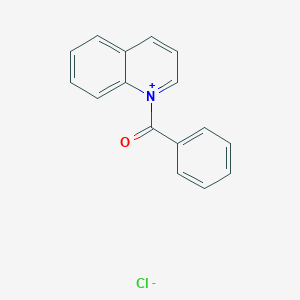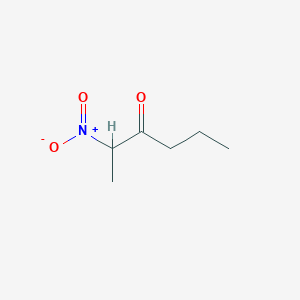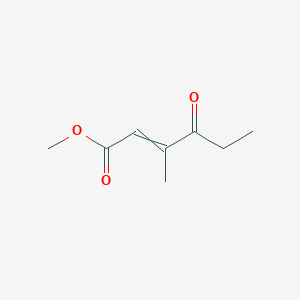
Methyl 3-methyl-4-oxohex-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-methyl-4-oxohex-2-enoate is an organic compound with the molecular formula C8H12O3. It is an ester derived from the corresponding carboxylic acid and methanol. This compound is characterized by its unique structure, which includes a methyl group, a ketone group, and an ester functional group. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 3-methyl-4-oxohex-2-enoate can be synthesized through several methods. One common method involves the Claisen condensation reaction, where ethyl acetoacetate reacts with methyl propionate in the presence of a strong base such as sodium ethoxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the ester, followed by elimination of ethanol to form the desired product.
Another method involves the aldol condensation of acetone with methyl acrylate, followed by dehydration to yield the α,β-unsaturated ketone. This intermediate can then be esterified with methanol in the presence of an acid catalyst to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Catalysts and reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-methyl-4-oxohex-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding methyl 3-methyl-4-hydroxyhex-2-enoate.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Aplicaciones Científicas De Investigación
Methyl 3-methyl-4-oxohex-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is used in studies of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of methyl 3-methyl-4-oxohex-2-enoate depends on the specific reaction or application. In general, the compound can act as a nucleophile or electrophile in various chemical reactions. The ketone and ester functional groups are key sites for reactivity, allowing the compound to participate in addition, substitution, and elimination reactions. Molecular targets and pathways involved include enzyme active sites and metabolic pathways in biological systems.
Comparación Con Compuestos Similares
Methyl 3-methyl-4-oxohex-2-enoate can be compared with other similar compounds, such as:
Methyl 3-methyl-4-oxopentanoate: Similar structure but with one less carbon atom in the chain.
Ethyl 3-methyl-4-oxohex-2-enoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 3-methyl-4-oxobut-2-enoate: Similar structure but with a shorter carbon chain.
The uniqueness of this compound lies in its specific combination of functional groups and carbon chain length, which confer distinct reactivity and properties.
Propiedades
Número CAS |
81734-01-2 |
|---|---|
Fórmula molecular |
C8H12O3 |
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
methyl 3-methyl-4-oxohex-2-enoate |
InChI |
InChI=1S/C8H12O3/c1-4-7(9)6(2)5-8(10)11-3/h5H,4H2,1-3H3 |
Clave InChI |
LYPLHWAXONFYCV-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C(=CC(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


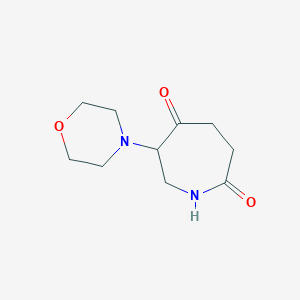
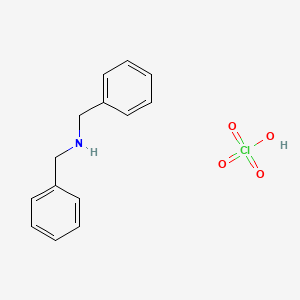
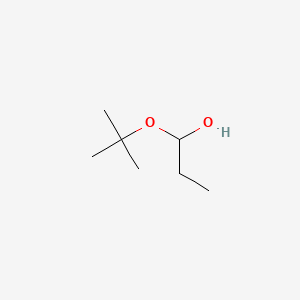
![1-Bromo-7,12-dioxaspiro[5.6]dodecane](/img/structure/B14418434.png)
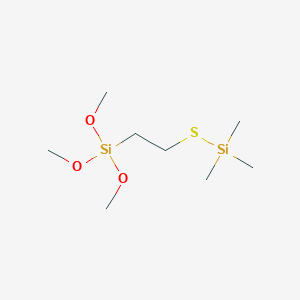
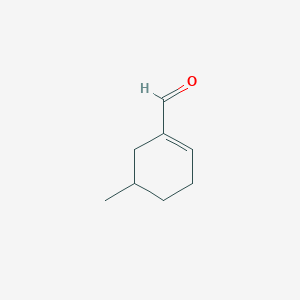

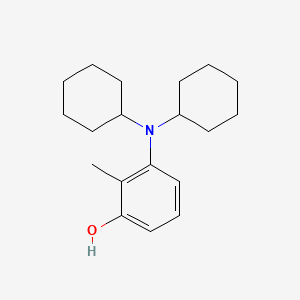

![4-Methyl-2-{[(oxiran-2-yl)methyl]sulfanyl}phenol](/img/structure/B14418475.png)
![7-Methyl-1-phenyloctahydrophosphinino[2,3-c]pyridin-4(1H)-one](/img/structure/B14418487.png)
